2-(2-Methyl-1H-imidazol-5-yl)ethanamine hydrochloride

Description

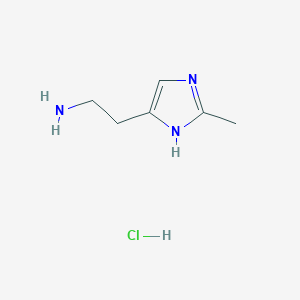

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-methyl-1H-imidazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-5-8-4-6(9-5)2-3-7;/h4H,2-3,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABZVMGPNMEUCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743739 | |

| Record name | 2-(2-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857818-08-7 | |

| Record name | 2-(2-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1H-imidazol-5-yl)ethanamine hydrochloride typically involves the reaction of 2-methylimidazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1H-imidazol-5-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which have significant applications in pharmaceuticals and other industries .

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-(2-Methyl-1H-imidazol-5-yl)ethanamine hydrochloride serves as a crucial building block for synthesizing more complex molecules. Its unique imidazole structure allows for various chemical reactions including oxidation, reduction, and substitution, leading to the formation of diverse derivatives with potential applications in pharmaceuticals and materials science.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the compound to imidazole derivatives. |

| Reduction | Produces different amine derivatives. |

| Substitution | Introduces various functional groups into the imidazole ring. |

Biology

The compound has been studied for its biological activities, particularly its antimicrobial and antifungal properties. Research indicates that it can inhibit the growth of certain pathogens, making it a candidate for developing new antimicrobial agents.

Case Study:

In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested various imidazole derivatives, including this compound, against fungal strains such as Candida albicans. Results showed significant inhibitory effects, suggesting potential therapeutic applications in treating fungal infections.

Medicine

In medicinal chemistry, 2-(2-Methyl-1H-imidazol-5-yl)ethanamine hydrochloride is explored for its therapeutic potential. Its mechanism of action involves interaction with specific enzymes and receptors, modulating biochemical pathways that could lead to new drug developments.

Therapeutic Applications:

- Potential use in drug formulations targeting microbial infections.

- Investigated as a scaffold for designing novel pharmaceuticals due to its unique structural properties.

Industrial Applications

Beyond research applications, this compound finds utility in industrial settings. It is used in producing various chemicals and materials due to its stability and reactivity.

| Industry | Application |

|---|---|

| Pharmaceuticals | Synthesis of active pharmaceutical ingredients (APIs). |

| Materials Science | Development of polymer additives and coatings. |

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1H-imidazol-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring plays a crucial role in binding to these targets, leading to various biological effects. The compound can modulate different biochemical pathways, resulting in its observed activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Imidazole Derivatives

2-(2-Methyl-1H-imidazol-1-yl)ethanamine Dihydrochloride (CAS 858513-10-7)

- Structural Differences : The methyl group is on the 2-position of the imidazole ring, and the amine is attached at the 1-position (vs. 5-position in the target compound). This positional isomerism alters electronic distribution and steric accessibility.

- Physicochemical Properties: The dihydrochloride salt form increases water solubility compared to the monohydrochloride target compound.

- Biological Implications : The 1-position substitution may influence binding affinity to histamine or serotonin receptors due to proximity to hydrogen-bonding sites .

2-(1H-Imidazol-1-yl)ethanamine Hydrochloride (CAS 154094-97-0)

- Structural Differences : Lacks the methyl substituent on the imidazole ring.

- Functional Impact : The absence of the methyl group may reduce steric hindrance, allowing stronger interactions with flat binding pockets .

(1H-Imidazol-2-yl)methanamine Hydrochloride (CAS 138799-95-8)

- Structural Differences : Shorter carbon chain (methanamine vs. ethanamine) and substitution at the 2-position of imidazole.

- Physicochemical Properties : The shorter chain reduces molecular weight (MW ≈ 137.6 g/mol vs. ~175.6 g/mol for the target compound), likely enhancing solubility but limiting hydrophobic interactions.

- Biological Implications : The 2-position substitution may mimic natural ligands of imidazole-recognizing enzymes, such as histidine decarboxylase .

Indole-Based Analogues

2-(5-Methyl-1H-indol-3-yl)ethanamine Hydrochloride

- Structural Differences : Replaces the imidazole ring with an indole system (benzene fused to pyrrole).

- Physicochemical Properties : Increased aromaticity and molecular weight (MW ≈ 224.7 g/mol) enhance hydrophobicity compared to the target compound.

- Biological Implications : Indole derivatives often target serotonin receptors, suggesting divergent pharmacological pathways compared to imidazole-based compounds .

Nitro-Substituted Imidazole Derivatives

2-(2-Methyl-5-nitro-1H-imidazol-4-yl)ethanone

- Structural Differences : A nitro group at the 5-position and a ketone substituent instead of an amine.

- Physicochemical Properties : The electron-withdrawing nitro group reduces basicity of the imidazole ring, while the ketone increases polarity.

Amino Acid Derivatives

L-Histidine Monohydrochloride Monohydrate (CAS 5934-29-2)

- Structural Differences: Contains a carboxylic acid and α-amino group, forming a zwitterionic structure.

- Physicochemical Properties : Higher water solubility (due to zwitterionic nature) and molecular weight (209.63 g/mol) compared to the target compound.

Data Table: Key Comparative Properties

| Compound Name | CAS No. | Molecular Weight (g/mol) | Key Substituents | Salt Form | Notable Properties |

|---|---|---|---|---|---|

| 2-(2-Methyl-1H-imidazol-5-yl)ethanamine HCl | Not Provided | ~175.6 | 2-Me imidazole (5-position), ethanamine | Monohydrochloride | Moderate lipophilicity, receptor binding potential |

| 2-(2-Me-1H-imidazol-1-yl)ethanamine diHCl | 858513-10-7 | ~211.5 | 2-Me imidazole (1-position) | Dihydrochloride | High solubility, steric hindrance |

| 2-(1H-Imidazol-1-yl)ethanamine HCl | 154094-97-0 | ~137.6 | Unsubstituted imidazole | Monohydrochloride | Lower lipophilicity |

| 2-(5-Me-1H-indol-3-yl)ethanamine HCl | Not Provided | ~224.7 | 5-Me indole | Monohydrochloride | High hydrophobicity, serotonin affinity |

| L-Histidine Monohydrochloride Monohydrate | 5934-29-2 | 209.63 | Carboxylic acid, α-amino group | Monohydrochloride | Zwitterionic, metabolic precursor |

Biological Activity

2-(2-Methyl-1H-imidazol-5-yl)ethanamine hydrochloride, also known as 1-(2-Methyl-1H-imidazol-5-yl)ethanamine, is an organic compound that exhibits significant biological activities primarily due to its structural similarity to histamine. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of CHN·HCl and a molecular weight of approximately 173.62 g/mol. The imidazole ring in its structure is crucial for its interaction with various biological targets, particularly histamine receptors.

The biological activity of 2-(2-Methyl-1H-imidazol-5-yl)ethanamine hydrochloride is primarily linked to its interaction with histamine receptors, notably the H2 receptor. This interaction can lead to modulation of immune responses, cell proliferation, and other physiological processes. The compound has been identified as a potential H2-receptor antagonist, influencing histamine metabolism and potentially playing a role in conditions related to histamine dysregulation.

Antimicrobial Properties

Research indicates that 2-(2-Methyl-1H-imidazol-5-yl)ethanamine hydrochloride exhibits antimicrobial and antifungal properties. This makes it a candidate for further exploration in the development of new antimicrobial agents.

Anticancer Potential

Studies have suggested that the compound may influence angiogenesis and tumor growth. Its effects on cell function include potential anti-inflammatory actions through receptor interactions, which could be significant in cancer research.

Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various pathogens | |

| Antifungal | Demonstrated antifungal effects | |

| H2-Receptor Antagonist | Modulates immune response and cell proliferation | |

| Anti-inflammatory | Potential effects through receptor interactions |

Case Study: Histamine Dysregulation

A study focused on the role of histamine in various physiological processes highlighted the significance of compounds like 2-(2-Methyl-1H-imidazol-5-yl)ethanamine hydrochloride in modulating histaminergic signaling pathways. This modulation could have implications for treating conditions such as allergies and autoimmune disorders.

Synthesis and Applications

The synthesis of 2-(2-Methyl-1H-imidazol-5-yl)ethanamine hydrochloride involves various chemical reactions, including oxidation and substitution reactions. It serves as a building block for more complex molecules in pharmaceutical research.

Q & A

Basic: What are the optimal synthetic routes for 2-(2-Methyl-1H-imidazol-5-yl)ethanamine hydrochloride, and how can purity be ensured?

The synthesis typically involves sequential functionalization of the imidazole core. A common approach includes:

- Step 1 : Alkylation of 2-methylimidazole with a halogenated precursor (e.g., 2-chloroethylamine) under basic conditions.

- Step 2 : Hydrochloride salt formation via reaction with HCl in anhydrous ethanol.

- Purity Optimization : Recrystallization from polar aprotic solvents (e.g., acetonitrile) or chromatography using silica gel with methanol/ethyl acetate gradients .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Critical techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments and carbon frameworks.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray Diffraction : Single-crystal analysis to resolve stereochemistry and confirm the hydrochloride salt formation .

Advanced: How do structural analogs influence the compound’s bioactivity?

Structural analogs (e.g., ethyl or phenyl substitutions on the imidazole ring) alter bioactivity by:

- Modulating receptor binding affinity (e.g., via steric hindrance or electronic effects).

- Impacting solubility and membrane permeability.

For example, replacing the methyl group with ethyl (as in (1-Ethyl-1H-imidazol-5-yl)methanol) reduces aqueous solubility but enhances lipid bilayer penetration .

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Contradictions may arise from:

- Varied assay conditions (e.g., pH, temperature).

- Impurity profiles (e.g., unreacted precursors).

Resolution Strategies : - Standardize experimental protocols (e.g., consistent cell lines or buffer systems).

- Conduct purity analyses (HPLC, TLC) before bioactivity assays .

Safety: What are the key safety protocols when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : Immediate rinsing with water for eye/skin contact; seek medical attention if symptoms persist .

Advanced: What strategies optimize yield in large-scale synthesis?

- Reaction Optimization : Use reflux conditions (e.g., acetonitrile at 80°C) to enhance reaction kinetics.

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions.

- Workup : Liquid-liquid extraction with dichloromethane/water to isolate the free base before salt formation .

Basic: What solvents and conditions are suitable for its synthesis?

- Solvents : Acetonitrile (polar aprotic), ethanol (protic).

- Temperature : 60–80°C for alkylation steps.

- pH Control : Maintain pH 7–8 during free base formation to avoid decomposition .

Advanced: How can X-ray diffraction resolve crystal structure challenges?

- Crystallization : Slow evaporation from ethanol/water mixtures produces high-quality crystals.

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals.

- Refinement : SHELXL software for structure solution and validation .

Advanced: What are common impurities and analytical methods for their detection?

- Impurities : Unreacted 2-methylimidazole, halogenated byproducts.

- Detection :

Basic: How does pH affect the stability of this compound?

- Acidic Conditions (pH < 3) : Protonation of the amine group enhances water solubility but may promote hydrolysis.

- Neutral/Alkaline Conditions (pH > 7) : Free base formation, leading to precipitation.

Recommendation : Store as a hydrochloride salt in airtight containers at 4°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.